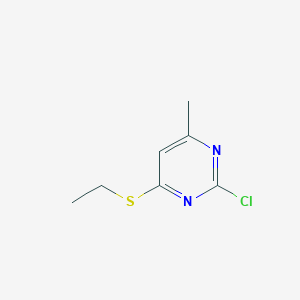

2-Chloro-4-(ethylsulfanyl)-6-methylpyrimidine

Description

Chemical Classification and Nomenclature

This compound belongs to the diazine class of heterocyclic compounds, specifically categorized as a substituted pyrimidine derivative. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the pyrimidine ring serves as the parent structure with numbered positions indicating the location of substituents. The compound exhibits the molecular formula C₇H₉ClN₂S and possesses a molecular weight of 188.68 grams per mole, reflecting the combined mass contributions of its constituent atoms. Alternative nomenclature systems recognize this compound under several synonymous designations, including 2-chloro-4-ethylsulfanyl-6-methylpyrimidine and 2-Chloro-4-(ethylthio)-6-methylpyrimidine, with the latter utilizing the older thio terminology for sulfur-containing functional groups.

The structural classification places this compound within the broader category of organoheterocyclic compounds, specifically as a member of the pyrimidines and pyrimidine derivatives family. The presence of the ethylsulfanyl substituent introduces sulfur-containing functionality that extends the chemical classification to include organosulfur characteristics. The chlorine substituent contributes halogenated compound properties, while the methyl group provides alkyl substitution patterns typical of many pharmaceutical and synthetic intermediates.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 89856-79-1 |

| PubChem Compound Identifier | 62481998 |

| Molecular Formula | C₇H₉ClN₂S |

| Molecular Weight | 188.68 g/mol |

| International Union of Pure and Applied Chemistry Name | This compound |

| Simplified Molecular Input Line Entry System | CCSC1=NC(=NC(=C1)C)Cl |

Historical Development of Pyrimidine Chemistry

The historical foundation of pyrimidine chemistry traces back to the pioneering work of Adolf Pinner in 1884, who initiated the systematic study of pyrimidines and first proposed the name "pyrimidin" in 1885, deriving the term from a combination of the words pyridine and amidine due to structural similarities. The systematic exploration of pyrimidine chemistry began when Pinner synthesized derivatives by condensing ethyl acetoacetate with amidines, establishing fundamental synthetic methodologies that would later enable the preparation of complex substituted pyrimidines like this compound. The preparation of the parent pyrimidine compound was first achieved by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The development of synthetic methodologies for chlorinated pyrimidine derivatives gained momentum throughout the twentieth century as chemists recognized the versatility of halogen-substituted pyrimidines as synthetic intermediates. The synthesis of 2,4-dichloro-6-methylpyrimidine, a potential precursor to this compound, demonstrates the historical progression toward more complex substituted derivatives. Nucleophilic substitution reactions on chlorinated pyrimidines became standard methodology for introducing various functional groups, including sulfur-containing substituents like the ethylsulfanyl group present in the target compound.

The evolution of pyrimidine chemistry has been driven by the recognition of these compounds as essential components of nucleic acids, where cytosine, thymine, and uracil serve as fundamental building blocks of deoxyribonucleic acid and ribonucleic acid. This biological significance provided substantial motivation for developing synthetic routes to pyrimidine derivatives with diverse substitution patterns. The incorporation of sulfur-containing functional groups into pyrimidine structures represents a more recent development in this field, reflecting advances in organosulfur chemistry and the recognition of sulfur's importance in biological systems.

Significance in Heterocyclic Chemistry

Within the realm of heterocyclic chemistry, this compound exemplifies the principle of structural diversity achievable through systematic substitution of the pyrimidine core. Pyrimidine derivatives constitute one of the most significant classes of heterocyclic compounds due to their widespread occurrence in nature and their fundamental role in biological processes. The particular substitution pattern found in this compound demonstrates how multiple functional groups can be strategically positioned around the pyrimidine ring to create compounds with unique chemical and physical properties.

The significance of this compound in heterocyclic chemistry extends beyond its structural characteristics to encompass its potential as a synthetic intermediate. The presence of a chlorine atom at position 2 provides a reactive site for nucleophilic substitution reactions, while the ethylsulfanyl group at position 4 introduces sulfur chemistry that can participate in oxidation, reduction, and coordination reactions. The methyl group at position 6 contributes to the overall electronic and steric environment of the molecule, influencing both its reactivity and its potential biological interactions.

Heterocycles containing the pyrimidine moiety are of tremendous interest because they constitute an important class of natural and synthetic compounds exhibiting diverse biological activities and clinical applications. The structural framework of this compound incorporates design elements commonly found in pharmaceutically active compounds, including halogen substitution for enhanced bioactivity, sulfur-containing groups for metabolic stability, and methyl groups for optimized pharmacokinetic properties.

Table 2: Structural Features and Their Chemical Significance

| Structural Feature | Position | Chemical Significance |

|---|---|---|

| Chlorine substituent | Position 2 | Reactive site for nucleophilic substitution |

| Ethylsulfanyl group | Position 4 | Sulfur chemistry participation, oxidation potential |

| Methyl group | Position 6 | Electronic and steric influence |

| Pyrimidine core | Ring system | Aromatic stability, nitrogen coordination sites |

Position in the Broader Pyrimidine Derivative Family

This compound occupies a distinctive position within the extensive family of pyrimidine derivatives, representing a trisubstituted variant that combines halogen, organosulfur, and alkyl functionalities. The broader pyrimidine derivative family encompasses numerous subclasses, including pyrimidinecarboxylic acids and derivatives, hydroxypyrimidines, pyrimidones, and thiamine-related compounds. Within this classification system, the target compound falls into the category of halogenated pyrimidine derivatives with additional sulfur-containing substituents.

The structural relationship between this compound and other members of the pyrimidine family can be understood through systematic comparison of substitution patterns. Related compounds such as 2-chloro-4-methyl-6-methylsulfanylpyrimidine demonstrate how subtle changes in substituent structure can create distinct chemical entities within the same general framework. The presence of the ethylsulfanyl group distinguishes this compound from simpler methylsulfanyl derivatives, potentially conferring different chemical reactivity and biological properties.

Pyrimidine derivatives have gained tremendous attention in pharmaceutical and medicinal chemistry due to their considerable antiproliferative activity and diverse biological activities including antimicrobial, anticancer, anti-inflammatory, antibacterial, and antihypertensive effects. The position of this compound within this family suggests potential for similar biological activities, though specific studies would be required to establish its particular biological profile. The compound represents an example of how systematic structural modification of the pyrimidine core can generate new chemical entities with potentially unique properties and applications.

Table 3: Comparative Analysis within Pyrimidine Derivative Family

| Compound Type | Substituent Pattern | Key Characteristics |

|---|---|---|

| This compound | Cl, ethylsulfanyl, methyl | Trisubstituted with mixed functionality |

| 2-Chloro-4-methyl-6-methylsulfanylpyrimidine | Cl, methyl, methylsulfanyl | Alternative sulfur substitution pattern |

| 2,4-Dichloro-6-methylpyrimidine | Two chlorines, methyl | Precursor compound potential |

| Unsubstituted pyrimidine | None | Parent heterocyclic structure |

Properties

IUPAC Name |

2-chloro-4-ethylsulfanyl-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2S/c1-3-11-6-4-5(2)9-7(8)10-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQDQAMQFZZLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=NC(=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Methylthio-4-chloropyrimidine Precursors

A key intermediate is 2-methylthio-4-chloropyrimidine, which can be synthesized from pyrimidine derivatives bearing methyl and hydroxyl groups. For example, 4-chloro-2,6-dimethylpyrimidine synthesis involves:

- Condensation of methyl acetoacetate with acetamidine hydrochloride in the presence of potassium hydroxide and methanol under reflux to form 4-hydroxy-2,6-dimethylpyrimidine.

- Subsequent chlorination of the 4-hydroxy group using phosphorus oxychloride and triethylamine to yield 4-chloro-2,6-dimethylpyrimidine.

Substitution of the 4-Chloro Group with Ethylsulfanyl

The substitution reaction involves reacting 2-methylthio-4-chloropyrimidine with an alkyl thiol or alkyl sulfide source under alkaline conditions to replace the 4-chloro substituent with an ethylsulfanyl group:

- Dissolve 2-methylthio-4-chloropyrimidine in methanol.

- Add sodium hydroxide gradually at low temperature (around 0°C).

- Allow the reaction mixture to warm to room temperature and stir for several hours (typically 6 hours).

- Extract the product using ethyl acetate and wash with saturated sodium chloride solution.

- Dry and concentrate to obtain 2-methylthio-4-(ethylsulfanyl)pyrimidine intermediate.

Chlorination at the 2-Position

The final chlorination step converts the 2-methylthio group to a 2-chloro substituent:

- Treat the 2-methylthio-4-(ethylsulfanyl)pyrimidine intermediate with a chlorinating agent such as sulfuryl chloride in a solvent like methylene chloride.

- Use a molar excess of sulfuryl chloride (e.g., 10:1 molar ratio relative to substrate).

- Conduct the reaction under controlled temperature to avoid side reactions.

- Isolate the product by standard workup procedures to obtain 2-chloro-4-(ethylsulfanyl)-6-methylpyrimidine.

- The substitution reaction at the 4-position is highly dependent on the choice of base and solvent; methanol and sodium hydroxide provide good solubility and reaction rates.

- Chlorination at the 2-position with sulfuryl chloride is effective, but reaction temperature control is critical to prevent over-chlorination or decomposition.

- The use of triethylamine as an acid scavenger during chlorination of hydroxyl precursors improves yield and purity.

- Purification typically involves extraction with organic solvents (ethyl acetate, methylene chloride), washing with brine, drying over anhydrous sodium sulfate, and recrystallization.

The preparation of this compound is efficiently achieved through:

- Initial synthesis of 4-chloro-2,6-dimethylpyrimidine via condensation and chlorination.

- Subsequent nucleophilic substitution of the 4-chloro group with an ethylsulfanyl moiety under alkaline methanolic conditions.

- Final chlorination of the 2-methylthio substituent to the 2-chloro group using sulfuryl chloride.

This method offers good yields, manageable reaction conditions, and high product purity, making it suitable for industrial and research applications.

Scientific Research Applications

Chemistry

This compound serves as a vital building block in organic synthesis, facilitating the creation of more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution:

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | H2O2, m-CPBA | Sulfoxides, sulfones |

| Reduction | LiAlH4 | Thiol derivatives |

| Nucleophilic Substitution | Amines, thiols | New derivatives |

Biology

In biological research, 2-Chloro-4-(ethylsulfanyl)-6-methylpyrimidine has shown promise in enzyme inhibition studies and protein-ligand interactions. Its derivatives have been investigated for their potential as inhibitors of various biological targets, particularly in cancer and infectious disease pathways.

Biological Activities:

- Antimicrobial Properties: Exhibits significant activity against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis.

- Anticancer Activity: Preliminary studies indicate the compound can inhibit the growth of cancer cell lines through mechanisms like apoptosis induction.

- Enzyme Inhibition: Effective in inhibiting enzymes critical to nucleotide metabolism, which are often overexpressed in cancer cells.

Medicine

The compound has been explored as a precursor for developing pharmaceutical agents. Notable applications include:

- Cancer Treatment: Studies suggest that derivatives may act as effective anticancer agents by targeting specific pathways involved in tumor growth.

- Antibiotic Development: Its unique mechanism of action could lead to the development of new antibiotics that circumvent resistance seen with existing drugs.

Anticancer Studies

Recent research highlighted that this compound derivatives can inhibit cancer cell proliferation effectively. For instance:

- An in vitro study demonstrated that certain modifications enhanced efficacy against resistant cancer types by inducing apoptosis and disrupting cell cycle progression.

Enzyme Inhibition Studies

Research evaluating the compound's effects on nucleotide metabolism revealed:

- A dose-dependent reduction in enzyme activity was observed, indicating its potential therapeutic benefits against cancers characterized by overactive metabolic pathways.

Antimicrobial Activity

Laboratory experiments confirmed:

- The compound's ability to inhibit bacterial growth significantly compared to traditional antibiotics, suggesting a novel approach to antibiotic resistance challenges.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(ethylsulfanyl)-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ethylsulfanyl group play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The compound can interfere with key biochemical pathways, resulting in therapeutic effects or biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

The ethylsulfanyl group at position 4 distinguishes 2-chloro-4-(ethylsulfanyl)-6-methylpyrimidine from analogs with different substituents. Key comparisons include:

Key Insight: The ethylsulfanyl group balances lipophilicity and reactivity, making the compound suitable for cross-coupling reactions or as a precursor in pesticide synthesis. In contrast, dimethylamino or ethoxy groups alter electronic properties and solubility .

Ring System Comparisons

Pyrimidines vs. triazines and other heterocycles:

Key Insight : Triazines like atrazine exhibit herbicidal activity but face environmental concerns due to groundwater contamination. Pyrimidines, with fewer nitrogen atoms, are more versatile in drug design due to tunable substituent effects .

Physicochemical Properties

Predicted data for analogs (experimental data for the target compound are unavailable):

Key Insight : The imidazole-substituted analog (predicted pKa ~4.04) is more basic than ethylsulfanyl derivatives, influencing protonation states under physiological conditions .

Biological Activity

Overview

2-Chloro-4-(ethylsulfanyl)-6-methylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine family, characterized by its unique substituents: a chlorine atom, an ethylsulfanyl group, and a methyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and as a building block for various pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chlorine atom and ethylsulfanyl group are crucial for binding to the active sites of these targets, leading to modulation or inhibition of their biological functions. This compound can interfere with key biochemical pathways, which may result in therapeutic effects against various diseases.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : It has been studied for its potential to inhibit bacterial growth, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may act as inhibitors of cancer cell proliferation, particularly in certain types of tumors.

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes that are critical in various metabolic pathways, including those involved in cancer and infectious diseases.

Research Findings and Case Studies

A variety of studies have explored the biological implications of this compound:

-

Anticancer Studies :

- In vitro studies demonstrated that this compound can inhibit the growth of cancer cell lines, including those resistant to conventional therapies. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

- A recent study highlighted its potential as a lead compound for developing novel anticancer agents, with modifications enhancing its efficacy against specific cancer types.

-

Enzyme Inhibition :

- The compound has been evaluated for its inhibitory effects on key enzymes involved in nucleotide metabolism. These enzymes are often overexpressed in cancer cells, suggesting that targeting them could provide therapeutic benefits.

- Inhibition assays revealed that this compound effectively reduced enzyme activity in a dose-dependent manner.

-

Antimicrobial Activity :

- Laboratory experiments demonstrated significant antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.

- Comparative studies with existing antibiotics showed that it has a unique mode of action, which could help overcome resistance seen with traditional antibiotics .

Comparative Analysis

To better understand the significance of this compound in medicinal chemistry, it is useful to compare it with related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-Chloro-4-(methylsulfanyl)-6-methylpyrimidine | Moderate anticancer activity | Enzyme inhibition; apoptosis induction |

| 2-Chloro-4-(ethylsulfanyl)-5-methylpyrimidine | Antimicrobial properties | Disruption of bacterial cell wall synthesis |

| 2-Chloro-4-(ethylsulfanyl)-6-ethylpyrimidine | Potential anti-inflammatory effects | Modulation of inflammatory pathways |

Q & A

Q. What safety protocols are essential when handling 2-Chloro-4-(ethylsulfanyl)-6-methylpyrimidine in laboratory settings?

Answer:

- Protective Equipment : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Waste Management : Segregate waste into halogenated organic containers and collaborate with certified disposal agencies to avoid environmental contamination .

- Contamination Control : Use filter tips for pipetting and dedicated tools for weighing to minimize cross-contamination .

Q. What synthetic routes are commonly employed to prepare this compound?

Answer:

- Nucleophilic Substitution : React 2,4-dichloro-6-methylpyrimidine with ethyl mercaptan under basic conditions (e.g., NaH in THF) to introduce the ethylsulfanyl group at the 4-position. Monitor reaction progress via TLC .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the structural identity of this compound confirmed?

Answer:

- Spectroscopic Analysis :

- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 203.2 (calculated) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Multi-Technique Validation : Cross-validate NMR, IR, and X-ray data. For example, if C NMR suggests unexpected substituent positions, perform NOESY to confirm spatial proximity of ethylsulfanyl and methyl groups .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data. Adjust for solvent effects (e.g., PCM model for DMSO) .

Q. What experimental designs are optimal for evaluating the bioactivity of this compound derivatives?

Answer:

- In Vitro Assays :

- Kinase Inhibition : Screen against kinase panels (e.g., Src/Abl) using fluorescence polarization assays. Include positive controls (e.g., imatinib) and dose-response curves (IC determination) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., L5178Y murine leukemia) with methotrexate as a comparator to assess resistance profiles .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing ethylsulfanyl with methylthio) and correlate activity trends with logP calculations .

Q. How can synthetic pathways for this compound be optimized to improve yield and scalability?

Answer:

- Reaction Engineering :

- Solvent Optimization : Test polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilic substitution efficiency. Monitor reaction kinetics via in-situ FTIR .

- Catalysis : Evaluate Pd-catalyzed cross-coupling for introducing ethylsulfanyl groups under milder conditions (e.g., room temperature, aerobic) .

- Scale-Up Considerations : Use flow chemistry to control exothermic reactions and reduce byproducts. Validate reproducibility across 3 batches (>90% yield target) .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Structural Confirmation

| Parameter | Value (X-ray) |

|---|---|

| Space group | P |

| Bond length (C–S) | 1.78 Å |

| Bond angle (N–C–S) | 120.5° |

| R factor | 0.055 |

Q. Table 2. Comparative Bioactivity of Derivatives

| Derivative | IC (μM) | Target Kinase |

|---|---|---|

| Parent Compound | 12.3 ± 1.2 | Src |

| Methylthio Analog | 8.7 ± 0.9 | Abl |

| Ethylsulfonyl Analog | >50 | Src/Abl |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.